molecular formula C20H20N2O5 B7962008 Methyl 2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetate

Methyl 2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetate

Cat. No.: B7962008
M. Wt: 368.4 g/mol
InChI Key: VOHRYJHLXWPXGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetate is a synthetic organic compound known for its applications in various fields of scientific research. It is characterized by the presence of a fluorenylmethoxycarbonyl (FMOC) group, which is commonly used as a protecting group in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetate is widely used in scientific research, particularly in:

    Peptide synthesis: As a building block for the synthesis of peptides and proteins.

    Drug development: In the design and synthesis of peptide-based drugs.

    Bioconjugation: For the attachment of peptides to other biomolecules or surfaces.

    Biological studies: To study protein-protein interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of Methyl 2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetate involves its role as a protected amino acid derivative. The FMOC group protects the amine functionality during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions to form peptide bonds. This compound does not have a specific biological target but is used as a tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetate is unique due to its specific structure, which includes both an FMOC-protected amine and an ester functionality. This dual functionality makes it particularly useful in peptide synthesis, allowing for selective deprotection and coupling reactions .

Properties

IUPAC Name

methyl 2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-26-19(24)11-21-18(23)10-22-20(25)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHRYJHLXWPXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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